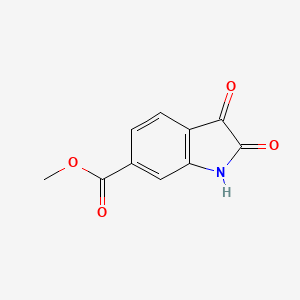

methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate

Description

Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate (CAS RN: 213670-35-0) is a heterocyclic compound featuring an indole scaffold substituted with two ketone groups at positions 2 and 3 and a methyl ester at position 4. This compound is structurally distinct due to the presence of both 2- and 3-oxo groups, which confer unique electronic and steric properties. It is widely utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other bioactive molecules . The compound is commercially available with a purity of ≥97% and is stable under ambient storage conditions .

Properties

IUPAC Name |

methyl 2,3-dioxo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)11-9(13)8(6)12/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSOZUAKIZDOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677448 | |

| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213670-35-0 | |

| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Properties

This compound possesses a unique structure characterized by a dioxoindole core. Its molecular formula is , with a molecular weight of approximately 201.19 g/mol. The presence of two carbonyl groups and a carboxylate functional group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that regulate immune responses and cell growth.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for several bacterial strains were recorded below 50 µg/mL, indicating promising antimicrobial efficacy .

3.2 Anticancer Properties

The compound has been investigated for its anticancer effects. Several derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance:

- In a study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 5 to 20 µM , indicating potent cytotoxicity against cancer cells .

- It was found to induce apoptosis in specific cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer agent.

4. Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activities of this compound:

5. Synthetic Routes

This compound can be synthesized through various methods involving the reaction of indole derivatives with appropriate reagents under controlled conditions. The synthesis typically involves:

- Formation of the Dioxo Structure : Utilizing oxidizing agents to introduce carbonyl functionalities.

- Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate group at the appropriate position on the indole ring.

Comparison with Similar Compounds

Oxo Group Position and Number

- Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS RN: 14192-26-8): This analog lacks the 3-oxo group, resulting in a less electrophilic indolinone core. It serves as a precursor in the synthesis of nintedanib, a tyrosine kinase inhibitor used for idiopathic pulmonary fibrosis . The absence of the 3-oxo group reduces steric hindrance, facilitating nucleophilic substitutions at position 3.

- 2,3-Dioxoindoline-6-carboxylic Acid (CAS RN: 101870-10-4): The free carboxylic acid form of the target compound exhibits distinct solubility and reactivity.

Halogenated Derivatives

Alkyl-Substituted Analogs

- Its molecular weight (205.21 g/mol) is lower than the target compound due to the absence of the 3-oxo group .

Functional Group Modifications

Ester vs. Acid Derivatives

Pharmacologically Active Derivatives

- Nintedanib (BIBF 1120) : A derivative of methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 14192-26-8) with a complex substitution pattern at position 3, including a phenyl-methylidene group and a piperazine-acetamido side chain. It is formulated as an ethanesulfonate salt (CAS 656247-18-6) to enhance bioavailability .

Preparation Methods

Esterification of 1H-Indole-6-Carboxylic Acid Derivatives

One common approach to prepare methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate involves esterification of the corresponding 1H-indole-6-carboxylic acid or its derivatives.

Procedure:

The carboxylic acid precursor is refluxed in methanol with a catalytic amount of sulfuric acid to form the methyl ester. This method is well-documented for indole derivatives and produces the methyl ester efficiently.-

- Solvent: Methanol

- Catalyst: Sulfuric acid (catalytic amount)

- Temperature: Reflux conditions

- Time: Several hours until completion, monitored by TLC

Notes:

This esterification step is often the first stage in a multi-step synthesis leading to this compound or related compounds.

Oxidation to Introduce the 2,3-Dioxo Functionality

The conversion from the indole methyl ester to the 2,3-dioxo derivative (isatins) typically involves oxidation steps.

Method:

The indole methyl ester undergoes oxidation to introduce keto groups at the 2 and 3 positions, forming the isatin structure characteristic of this compound.Reagents and Conditions:

Common oxidants include reagents such as oxone, potassium permanganate, or other mild oxidizing agents under controlled conditions to avoid overoxidation or degradation.Outcome:

The oxidation yields the 2,3-dioxo indole structure, which is confirmed by spectroscopic methods and sometimes by X-ray crystallography.

Condensation with Bromoacetyl Bromide to Form Key Intermediates

A patented process describes the preparation of methyl 1-(bromoacetyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a derivative closely related to this compound, via condensation with bromoacetyl bromide.

-

- Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is reacted with bromoacetyl bromide in toluene at 105-110°C.

- The bromoacetyl bromide is added slowly over 60 minutes and the reaction is maintained for 8 hours.

- After reaction completion, the solvent is removed under vacuum, and the product is isolated by filtration and washing steps.

Significance:

This intermediate is important for further synthetic elaboration, including the synthesis of Nintedanib and related compounds.

Improved Industrial Process for Preparation

An improved industrial process has been developed for the preparation of methyl 2-oxoindoline-6-carboxylate, which is a closely related compound and precursor to this compound.

Comparative Summary of Preparation Methods

| Method | Key Reactants/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Esterification of acid | 1H-indole-6-carboxylic acid, methanol, H2SO4 | High (literature data) | Standard step, forms methyl ester precursor |

| Oxidation to 2,3-dioxo | Oxidants like oxone or KMnO4 | Moderate to high | Introduces keto groups at positions 2 and 3 |

| Condensation with bromoacetyl bromide | Methyl 2-oxoindoline-6-carboxylate, bromoacetyl bromide, toluene, 105-110°C | ~80% isolated yield | Produces key intermediates for further synthesis |

| Industrial improved process | Thionyl chloride, isopropanol, potassium tert-butoxide | High yield and purity | Scalable, cost-effective, suitable for pharma manufacturing |

Research Findings and Analytical Data

-

- TLC is routinely employed to monitor reaction progress during condensation and oxidation steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate, and how do reaction parameters affect yield?

- Answer : Common routes involve condensation reactions or functionalization of pre-existing indole scaffolds. For example, analogous procedures (e.g., refluxing indole derivatives with sodium acetate in acetic acid) are used to introduce carboxylate groups . Reaction temperature and catalyst selection critically influence yield; lower temperatures may reduce side reactions, while catalysts like SOCl₂ in methanol enhance esterification efficiency . Purification via silica gel chromatography (ethyl acetate/petroleum ether) or recrystallization (DMF/acetic acid) is recommended to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Answer : Key methods include:

- 1H NMR : Look for signals corresponding to the methyl ester (~3.8–3.9 ppm) and aromatic protons (6.5–8.0 ppm). Tautomeric forms (e.g., keto-enol) may split peaks, requiring integration ratios for verification .

- Melting Point : Compare experimental values (e.g., 256–259°C for indole-6-carboxylic acid derivatives) with literature data .

- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at λ ≈ 254 nm .

Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (chloroform). Stability tests suggest storage at −20°C in amber vials to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for derivatives of this compound?

- Answer : Discrepancies often arise from tautomerism or impurities. For example, keto-enol equilibria in dioxo-indole derivatives can split NMR signals; deuterated solvents (CDCl₃) and variable-temperature NMR help distinguish tautomers . Impurities from incomplete purification (e.g., residual acetic acid) require repeated recrystallization or gradient column chromatography .

Q. What strategies improve regioselectivity during functionalization of the indole core (e.g., introducing substituents at C-5 or C-7)?

- Answer : Directed metalation (e.g., copper-catalyzed C–H activation) enables selective functionalization. Electron-withdrawing groups (e.g., -COOCH₃) direct electrophilic substitution to electron-rich positions (C-5), while steric hindrance from bulky esters (e.g., 2-methylallyl) favors C-7 modification . Computational modeling (DFT) predicts reactive sites for rational design .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral indole derivatives?

- Answer : Chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., Pd with BINAP ligands) induce enantioselectivity. For example, enantiopure methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate was synthesized using L-phenylalanine as a chiral precursor . Reaction monitoring via chiral HPLC ensures enantiomeric excess (>99%) .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing byproducts in large-scale syntheses?

- Answer : Combine LC-MS for molecular weight determination and GC-MS for volatile byproduct analysis. High-resolution mass spectrometry (HRMS) validates unexpected adducts (e.g., dimerization products) . PXRD identifies crystalline impurities, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. How should researchers handle discrepancies between theoretical and experimental melting points?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.